REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.C([Mg]Cl)CCC.O1CCCC1.[Cl:21][CH2:22][C:23]([OH:25])=O.C(OC)(=O)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.Cl>O1CCCC1>[CH2:22]([Cl:21])[C:23]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:1.2|
|
Name
|
n-butylmagnesium chloride tetrahydrofuran
|
Quantity
|
6.67 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl.O1CCCC1
|
Name
|
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.6 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, after cooling to -30° C.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at -30° C. for 30 minutes and, while the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
was further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×2)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a light-yellow oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |